molecular formula C20H20N6O7S4 B193832 (6R,7S)-Cefoperazone CAS No. 1315481-36-7

(6R,7S)-Cefoperazone

カタログ番号: B193832
CAS番号: 1315481-36-7
分子量: 645.7 g/mol
InChIキー: GCFBRXLSHGKWDP-ZMPRRUGASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (6R,7S)-Cefoperazone is a complex organic molecule with significant applications in various fields This compound is characterized by its intricate structure, which includes multiple functional groups such as piperazinyl, hydroxyphenyl, tetrazolyl, and thia-azabicyclo moieties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7S)-Cefoperazone involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selective formation of desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.

化学反応の分析

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The tetrazolyl and piperazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve polar aprotic solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of carbonyl groups results in alcohols.

科学的研究の応用

General Overview

Cefoperazone has demonstrated significant efficacy against a range of infections, particularly those caused by gram-negative organisms. A study involving 466 patients treated with cefoperazone showed an overall effectiveness rate of 79.6% across various infection types, including urinary tract infections (83.1% efficacy), respiratory infections (80.1%), and septicemia (62.5%) .

Specific Infections

  • Surgical Site Infections : A recent study compared the combination of Cefoperazone Sodium and Sulbactam Sodium against Cefuroxime for managing surgical site infections (SSIs). The combination therapy achieved a cure rate of 58.18% and an overall efficacy rate of 94.55%, significantly outperforming the control group .
  • Melioidosis : In a randomized controlled trial involving 219 patients with culture-proven melioidosis, cefoperazone-sulbactam was compared to ceftazidime. The mortality rates were similar between groups, highlighting cefoperazone's effectiveness in severe infections .

Spectrum of Activity

Cefoperazone exhibits potent antimicrobial activity against various pathogens, including:

  • Gram-negative Bacteria : Effective against Pseudomonas aeruginosa, Klebsiella species, and Enterobacter species.
  • Gram-positive Bacteria : Demonstrated high efficacy against Staphylococcus aureus and Streptococcus pneumoniae.

The addition of sulbactam enhances cefoperazone's activity against resistant strains by inhibiting beta-lactamases .

Pathogen TypeEfficacy Rate (%)Notable Organisms
Gram-negative81%Pseudomonas aeruginosa, E. coli
Gram-positive90%Staphylococcus aureus

Combination Therapies

Cefoperazone is often used in combination with other antibiotics to enhance therapeutic outcomes:

  • Cefoperazone-Sulbactam : This combination has shown superior effectiveness in treating intra-abdominal infections compared to gentamicin/clindamycin, with cure rates of 86.8% versus 61.8%, respectively .
  • Cefoperazone with Cotrimoxazole : Used effectively in managing severe melioidosis cases without significant differences in mortality rates compared to other treatments .

Side Effects and Tolerability

Cefoperazone is generally well-tolerated, with side effects occurring in only a small percentage of patients:

  • Common side effects include skin eruptions and gastrointestinal disturbances.
  • Serious adverse reactions are rare, with most laboratory abnormalities being clinically insignificant .

Case Study: Surgical Site Infections

A study involving patients undergoing surgery found that those treated with cefoperazone-sulbactam had significantly better outcomes than those receiving alternative therapies, reinforcing its role as a first-line treatment option for SSIs .

Research Insights

Research indicates that cefoperazone's effectiveness can be attributed to its ability to penetrate bacterial membranes effectively and its resistance to certain beta-lactamases when combined with sulbactam .

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

類似化合物との比較

Similar Compounds

    Cefotaxime: Another β-lactam antibiotic with a similar core structure.

    Ceftriaxone: Shares the thia-azabicyclo structure but differs in side chains.

    Cefepime: Contains a similar bicyclic core but with different functional groups.

生物活性

(6R,7S)-Cefoperazone is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This article delves into its biological activity, therapeutic efficacy, and associated case studies, supported by diverse research findings.

Cefoperazone exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the construction and maintenance of the bacterial cell wall. This action leads to cell lysis and death, making it effective against a variety of pathogens, including:

  • Gram-negative bacteria : Particularly effective against Pseudomonas aeruginosa and Haemophilus influenzae.
  • Gram-positive bacteria : Active against Staphylococcus aureus and Streptococcus pneumoniae.

Clinical Efficacy

Recent studies have highlighted the therapeutic efficacy of cefoperazone, particularly in combination with sulbactam. The combination enhances its spectrum of activity by inhibiting beta-lactamase enzymes produced by resistant bacteria.

Case Study Analysis

  • Surgical Site Infections (SSIs) :
    A retrospective study involving 110 patients with SSIs showed that the combination of Cefoperazone Sodium and Sulbactam Sodium achieved a cure rate of 58.18% compared to 32.73% for Cefuroxime . The overall efficacy rate was significantly higher at 94.55% versus 70.91%, indicating a robust therapeutic advantage.
    Treatment GroupCure Rate (%)Overall Efficacy Rate (%)
    Cefoperazone/Sulbactam58.1894.55
    Cefuroxime32.7370.91
  • Multiresistant Infections :
    A meta-analysis demonstrated that cefoperazone/sulbactam regimens significantly reduced mortality by 38% in patients with multiresistant Acinetobacter baumannii infections compared to non-cefoperazone/sulbactam regimens . This highlights the importance of cefoperazone in treating resistant infections.
  • Intra-abdominal Infections :
    In a clinical trial comparing cefoperazone/sulbactam to gentamicin/clindamycin, cure rates were significantly higher in the cefoperazone group (86.8% vs. 61.8%) . This study underscores the effectiveness of cefoperazone/sulbactam in complex infections.

Pharmacokinetics

Cefoperazone is administered parenterally, either intramuscularly or intravenously, allowing for rapid absorption and distribution throughout the body. Its pharmacokinetic profile includes:

  • Half-life : Approximately 2 hours.
  • Distribution volume : High, allowing penetration into various tissues.
  • Excretion : Primarily through the kidneys, necessitating dose adjustments in renal impairment.

Safety and Side Effects

While generally well-tolerated, cefoperazone can cause adverse effects such as:

  • Allergic reactions : Including rash and anaphylaxis.
  • Hematological effects : Cases of drug-induced immune hemolytic anemia have been reported .
  • Gastrointestinal disturbances : Such as diarrhea and nausea.

特性

IUPAC Name

(6R,7S)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFBRXLSHGKWDP-ZMPRRUGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N9O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427575
Record name AC1OFCHP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315481-36-7
Record name (6R,7S)-Cefoperazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315481367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC1OFCHP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R,7S)-CEFOPERAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988VQV27Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7S)-Cefoperazone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(6R,7S)-Cefoperazone
Reactant of Route 3
Reactant of Route 3
(6R,7S)-Cefoperazone
Reactant of Route 4
Reactant of Route 4
(6R,7S)-Cefoperazone
Reactant of Route 5
Reactant of Route 5
(6R,7S)-Cefoperazone
Reactant of Route 6
(6R,7S)-Cefoperazone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。